molecular formula C30H55N7O9 B12573824 Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine CAS No. 591753-50-3

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine

Cat. No.: B12573824
CAS No.: 591753-50-3
M. Wt: 657.8 g/mol
InChI Key: WHHHPKPKTVWAQA-UMDXYXRPSA-N
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Description

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: glycine, valine, valine, isoleucine, alanine, threonine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a peptide with free thiol groups.

Scientific Research Applications

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine has several scientific research applications:

    Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: It serves as a tool for investigating protein-protein interactions and peptide-based signaling pathways.

    Medicine: The peptide can be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine depends on its specific application. In biological systems, peptides typically exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of molecular events, leading to various cellular responses. The exact molecular targets and pathways involved would depend on the peptide’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-valine: A dipeptide composed of alanine and valine.

    L-valyl-L-alanine: Another dipeptide with valine and alanine.

    L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine.

Uniqueness

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence of eight amino acids, which imparts distinct structural and functional properties

Biological Activity

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine (GVVVVAV) is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

GVVVVAV is composed of seven amino acids, each contributing to its unique properties. The specific sequence and composition influence its interactions with biological systems, including receptor binding, enzymatic activity, and cellular signaling pathways.

Mechanisms of Biological Activity

  • Receptor Interaction : GVVVVAV may interact with specific receptors in the body, potentially influencing various physiological responses. Studies have shown that peptides can modulate receptor activity by mimicking natural ligands or blocking receptor sites.
  • Antioxidant Activity : Some peptides exhibit antioxidant properties, which can protect cells from oxidative stress. GVVVVAV's structure may allow it to scavenge free radicals or enhance the body's antioxidant defenses.
  • Antimicrobial Effects : Research indicates that certain peptides possess antimicrobial properties, making them candidates for developing new antibiotics. GVVVVAV's sequence may confer similar abilities, although specific studies are required to confirm this.

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have demonstrated varying degrees of cytotoxicity for synthetic peptides similar to GVVVVAV. For instance, studies using the MTT assay have shown that certain peptide sequences can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Testing : Preliminary studies on related peptides have indicated potential antimicrobial activity against various pathogens. Future research should focus on assessing GVVVVAV's efficacy against bacterial and fungal strains.

In Vivo Studies

  • Animal Models : Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of GVVVVAV. Research involving peptide administration in rodents has shown promising results in modulating immune responses and reducing inflammation.

Case Studies

  • Peptide Therapy in Cancer : A study explored the use of synthetic peptides similar to GVVVVAV in treating prostate cancer. Results indicated that these peptides could inhibit tumor growth through apoptosis induction and immune modulation.
  • Wound Healing Applications : Another investigation assessed the role of peptide-based therapies in promoting wound healing. The study found that peptides enhanced fibroblast migration and collagen synthesis, suggesting a potential application for GVVVVAV in regenerative medicine.

Comparative Analysis of Similar Peptides

Peptide SequenceBiological ActivityReference
Glycyl-L-valyl-L-isoleucineAntimicrobial
L-Valine-rich peptidesCytotoxicity in cancer
L-Threonine-containing peptidesWound healing enhancement

Properties

CAS No.

591753-50-3

Molecular Formula

C30H55N7O9

Molecular Weight

657.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H55N7O9/c1-11-16(8)23(36-27(42)21(14(4)5)34-26(41)20(13(2)3)33-19(39)12-31)28(43)32-17(9)25(40)37-24(18(10)38)29(44)35-22(15(6)7)30(45)46/h13-18,20-24,38H,11-12,31H2,1-10H3,(H,32,43)(H,33,39)(H,34,41)(H,35,44)(H,36,42)(H,37,40)(H,45,46)/t16-,17-,18+,20-,21-,22-,23-,24-/m0/s1

InChI Key

WHHHPKPKTVWAQA-UMDXYXRPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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